
(1R)-1-(pyrimidin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(pyrimidin-2-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA is a chiral amine that has a pyrimidine ring attached to an ethylamine group, and its chemical formula is C7H10N2.
Mecanismo De Acción
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's mechanism of action is not fully understood, but it is believed to exert its biological activity through various pathways, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects:
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's advantages for laboratory experiments include its high purity and enantiopurity, as well as its diverse biological activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine can be used as a starting material for the synthesis of various organic compounds and metal-organic frameworks. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on (1R)-1-(pyrimidin-2-yl)ethan-1-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a therapeutic agent for various diseases should be investigated further, including neurodegenerative disorders, inflammatory diseases, and cancer. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a chiral auxiliary in asymmetric synthesis should also be explored further, as well as its potential as a building block for the synthesis of novel organic compounds and metal-organic frameworks.
Métodos De Síntesis
(1R)-1-(pyrimidin-2-yl)ethan-1-amine can be synthesized using various methods, including reductive amination of 2-pyrimidinecarboxaldehyde with ethylamine, followed by resolution of the racemic mixture using chiral chromatography. The enantiomerically pure (1R)-(1R)-1-(pyrimidin-2-yl)ethan-1-amine can also be synthesized using asymmetric hydrogenation of 2-pyrimidinecarboxamide. These methods yield high purity and enantiopurity of (1R)-1-(pyrimidin-2-yl)ethan-1-amine, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit potent antiviral, antibacterial, antifungal, and anticancer activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various organic compounds. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

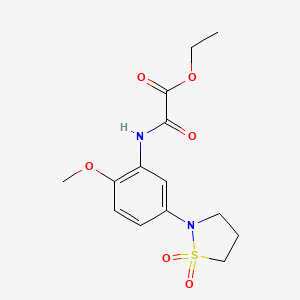

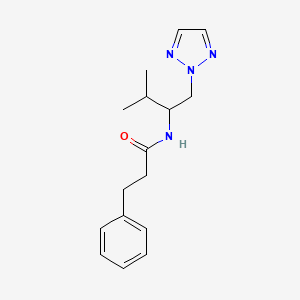

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)

![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

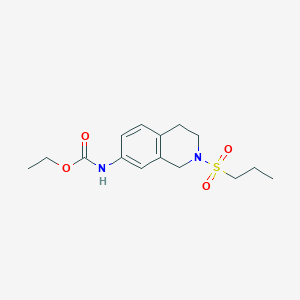
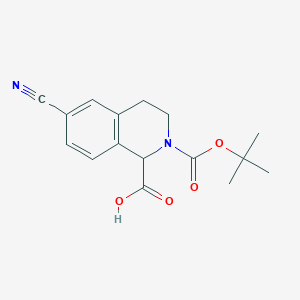
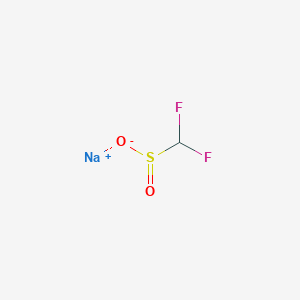
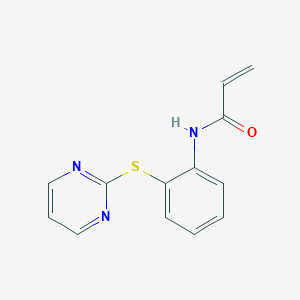
![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)